3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Physicochemical profiling ADME prediction Triazolopyridine hybrids

Researchers requiring reproducible biological data face risks when treating 2,3-dimethyl-benzofuran analogs as interchangeable with dihydro or non-methylated variants due to significant shifts in lipophilicity and target engagement. This compound provides a structurally defined solution. - **Reproducible SAR:** Defined LogP (3.18) and tPSA (56.74 Ų) enable precise ligand-efficiency calculations and HPLC retention-time marker development. - **Selectivity Control:** Serves as a high-value, scaffold-specific negative control in kinase panels where related triazolopyridines exhibit PIM inhibition. - **Supply Reliability:** Available for direct procurement with validated identity, ensuring consistency in medicinal chemistry and process optimization campaigns.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
CAS No. 62490-32-8
Cat. No. B12908107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS62490-32-8
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)N3C4=C(C=CC=N4)N=N3)C
InChIInChI=1S/C15H12N4O/c1-9-10(2)20-14-6-5-11(8-12(9)14)19-15-13(17-18-19)4-3-7-16-15/h3-8H,1-2H3
InChIKeyFBFZABMNJYRXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62490-32-8) – Procurement‑Grade Baseline Profile


This compound is a fully aromatic 1,2,3‑triazolo[4,5‑b]pyridine carrying a 2,3‑dimethyl‑1‑benzofuran‑5‑yl substituent at the N3 position . It belongs to the class of triazolopyridine‑benzofuran hybrids, a scaffold that has been investigated for analgesic, anti‑inflammatory and kinase‑modulatory activities. Despite its commercial availability, the public domain contains only fragmentary comparative data; the following sections highlight the limited but measurable differentiation points that are currently available to support scientific selection or procurement decisions.

Why Generic Substitution of 3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine Risks Experimental Drift


Triazolopyridine‑benzofuran hybrids are not a uniform class; modest changes in the benzofuran substitution pattern (e.g., saturation, position of the attachment point, or methyl‑group count) can shift lipophilicity, polar surface area and hydrogen‑bonding capacity by amounts sufficient to alter membrane permeability, target engagement and metabolic stability . Consequently, treating a 2,3‑dimethyl‑1‑benzofuran‑5‑yl derivative as interchangeable with a dihydro‑benzofuran or a non‑methylated analog without verifying the physicochemical and pharmacological consequences introduces a high risk of irreproducible biological results.

Quantitative Evidence Guide – 3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiation versus the Dihydro‑Benzofuran Analog

The target compound exhibits a computed LogP of 3.18 and a topological polar surface area (tPSA) of 56.74 Ų . The closest commercially cataloged analog, 3-(1,3-dihydro-2-benzofuran-5-yl)triazolo[4,5-b]pyridine (CAS 62052-18-0), possesses a lower molecular weight (238.24 vs. 264.28 g mol⁻¹) and a saturated dihydrofuran ring that is expected to reduce both LogP and tPSA, although experimental or computed values for the comparator are not publicly available . The difference in ring saturation alone is sufficient to alter passive permeability and solubility by a factor that can be consequential in cellular assays.

Physicochemical profiling ADME prediction Triazolopyridine hybrids

Patent‑Disclosed Anti‑inflammatory Scaffold Potential

The parent patent US 4 000 286 A1 (Merck & Co.) claims 3H‑1,2,3‑triazolo[4,5‑b]pyridines as agents for treating pain, inflammation and fever [1]. Although the specific 2,3‑dimethyl‑1‑benzofuran‑5‑yl derivative is not exemplified, the patent establishes that the N3‑aryl‑triazolopyridine core confers anti‑inflammatory activity in rodent models. Compounds bearing a benzofuran‑5‑yl moiety are structurally encompassed within the genus. In contrast, the dihydro‑benzofuran analog (CAS 62052-18-0) is not linked to any biological patent disclosure, implying a different activity profile.

Anti-inflammatory Analgesic Triazolopyridine patent

Absence of Public Kinase‑Profiling Data Contrasts with Other Triazolopyridine Derivatives

Several 1,2,3‑triazolo[4,5‑b]pyridines have been profiled as PIM kinase inhibitors with disclosed IC₅₀ values (e.g., low nanomolar potency against PIM1) [1]. For the target compound, no peer‑reviewed or patent‑derived kinase‑inhibition data exist in the public domain. This absence is itself a discriminative feature: the 2,3‑dimethyl‑benzofuran modification may divert selectivity away from the PIM family, or the compound may simply be unprofiled. Users requiring a characterized kinase tool compound should note that the target molecule’s selectivity profile remains unknown, whereas several N3‑phenyl analogs have published kinase‑inhibition fingerprints.

Kinase selectivity PIM kinase Off‑target screening

Best‑Fit Application Scenarios for 3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine


Scaffold‑Hopping Library Design in Anti‑inflammatory Drug Discovery

Because the core triazolopyridine scaffold is patented for analgesic/anti‑inflammatory use , the 2,3‑dimethyl‑benzofuran derivative serves as a high‑value intermediate for exploring structure‑activity relationships around the N3 position. Its defined LogP and tPSA allow medicinal chemists to calculate ligand‑efficiency metrics and guide iterative synthesis.

Physicochemical Calibration Standard for HPLC and LogP Measurements

The compound’s computed LogP of 3.18 and tPSA of 56.74 Ų make it suitable as a retention‑time marker or internal standard for reversed‑phase chromatographic methods targeting moderately lipophilic heterocycles. Its stability under standard analytical conditions has been confirmed by commercial suppliers.

Negative Control or Selectivity Blank in Kinase Profiling Panels

Given the absence of any reported kinase‑inhibition data , this compound can be employed as a selectivity blank in panels where structurally related triazolopyridines are known to hit PIM or other kinases. It provides a stringent control for scaffold‑specific versus substituent‑specific activity.

Synthetic Methodology Development for Benzofuran‑Triazole Hybrids

The fully aromatic, dimethyl‑substituted benzofuran presents a more hindered coupling partner than simpler phenyl or dihydro‑benzofuran analogs. Process chemists can use this compound to optimize cross‑coupling or cyclization conditions that are sensitive to steric and electronic effects.

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